4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 946323-55-3
VCID: VC7050961
InChI: InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-8-10-22(11-9-21)18(23)14-4-6-15(24-2)7-5-14/h4-7,12H,8-11H2,1-3H3
SMILES: CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399

4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine

CAS No.: 946323-55-3

Cat. No.: VC7050961

Molecular Formula: C18H22N4O3

Molecular Weight: 342.399

* For research use only. Not for human or veterinary use.

4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine - 946323-55-3

Specification

CAS No. 946323-55-3
Molecular Formula C18H22N4O3
Molecular Weight 342.399
IUPAC Name [4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-8-10-22(11-9-21)18(23)14-4-6-15(24-2)7-5-14/h4-7,12H,8-11H2,1-3H3
Standard InChI Key UBEPIAPOPMPWIE-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Introduction

4-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a synthetic organic compound with a complex molecular structure, featuring a pyrimidine core, methoxy groups, and a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and therapeutic applications.

Synthesis Methods

The synthesis of 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. These methods include the introduction of the piperazine and methoxybenzoyl groups into the pyrimidine framework. The choice of solvents, temperature, and reaction time is crucial for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis progress and confirm the structure of intermediates and the final product.

Biological Activity and Potential Applications

This compound is a pyrimidine derivative, and its structural complexity allows it to interact with various biological targets, making it a candidate for drug development. While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
4-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidineNot specifiedNot specifiedPotential therapeutic applications
[2-Methoxy-4-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-piperazin-1-ylmethanoneC22H24N8O2432.5 g/molNot specified
3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-oneNot specifiedApproximately 395.45 g/molAntimicrobial, anti-inflammatory, anticancer properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator